molecular formula C12H24ClNO B1419201 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride CAS No. 1185299-09-5

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride

Cat. No. B1419201
M. Wt: 233.78 g/mol
InChI Key: OPBNXRJTKZMPOO-UHFFFAOYSA-N
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Description

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H23NO•HCl . It has a molecular weight of 233.78 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is 1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

  • Metabolic Activity in Obese Rats : The metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride was studied in obese rats. This compound, when administered chronically, led to reduced food intake and weight gain in obese (fa/fa) rats, with an increase in free fatty acid concentration observed after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).

  • Effects on Feeding Behavior : The same compound was also tested for its effects on feeding behavior. It is notable as the first non-amphetamine substance with low toxicity and without psychotropic activity to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

  • Energy Expenditure Activation : Another study focused on the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), which is chemically unrelated to amphetamine. This compound was found to increase energy expenditure by increasing resting oxygen consumption (VO2) and produced dose-related increases in VO2 in normal rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

  • Antimycobacterial Activity : The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, which included compounds related to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, showed in vitro and in vivo activity against Mycobacterium tuberculosis. Compound 4e was particularly noted for its potent activity (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

  • Antihistaminic and Antiserotonin Properties : The antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally similar to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, have been demonstrated in various experimental situations (Stone, Wenger, Ludden, Stavorski, & Ross, 1961).

  • Carbon-13 NMR Spectroscopy of Methyl-Substituted Piperidines : A study conducted carbon-13 chemical shifts and coupling constants measurements on various methyl-substituted piperidines and their hydrochloride salts, contributing to the understanding of the structural and electronic properties of these compounds (Béguin, Deschamps, Boubel, & Delpuech, 1978).

Safety And Hazards

The safety information available indicates that 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is an irritant . More detailed safety data and handling procedures can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is currently used for research purposes . Its potential applications in various fields will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

4-(cyclopentylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBNXRJTKZMPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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